molecular formula C6H3Cl2N3 B1316367 3,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 40972-42-7

3,6-Dichloroimidazo[1,2-b]pyridazine

Cat. No.: B1316367
CAS No.: 40972-42-7
M. Wt: 188.01 g/mol
InChI Key: XBVAHZQOAPNIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

3,6-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H3Cl2N3C_6H_3Cl_2N_3. Its structure includes a pyridazine ring fused with an imidazole moiety, which contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit significant antitumor properties. For instance, a derivative with an IC50 value of 0.002 μM against FLT3-ITD kinase has been identified as a potent inhibitor in acute myeloid leukemia (AML) models. This compound not only inhibits the kinase but also shows antiproliferative effects on various cancer cell lines, including MV4-11 and MOLM-13 .

Inhibition of Kinases

The compound has been evaluated for its inhibitory activity against several kinases. A study reported that certain derivatives showed IC50 values ranging from 0.002 to 0.211 μM against FLT3-ITD and CDK2/E kinases, indicating strong potential as targeted cancer therapies . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can enhance kinase inhibition.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have shown that this compound derivatives possess moderate to high cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate the compound's potential in cancer treatment by inducing apoptosis and inhibiting cell proliferation .

The mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with this compound leads to late-stage apoptosis in A549 cells in a dose-dependent manner. Additionally, it causes cell cycle arrest at the G0/G1 phase, which is crucial for halting tumor growth .

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study focusing on AML treatment, compounds derived from imidazo[1,2-b]pyridazine were tested for their ability to inhibit FLT3 mutations associated with poor prognosis in patients. The most potent derivative exhibited nanomolar activity against both FLT3-ITD and FLT3-D835Y mutations .
  • Leishmaniasis : Another study evaluated the activity of imidazo[1,2-b]pyridazine derivatives against Leishmania species, showing promising results against the promastigote form of Leishmania donovani with submicromolar effectiveness .

Properties

IUPAC Name

3,6-dichloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVAHZQOAPNIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570789
Record name 3,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40972-42-7
Record name 3,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloroimidazo[1,2-b]pyridazine (7.68 g) was added to 150 ml of carbon tetrachloride, to which 7.0 g of N-chlorossuccinimide were added and refluxed for 2 hours. After cooling, the precipitated crystals were filtered off. The filtrate was washed in turn with 1N-sodium hydroxide aqueous solution, 1N-hydrochloric acid and water, dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was washed with diethyl ether to obtain 7.13 g of 3.6-dichloroimidazo[1,2-b]pyridazine.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Chloroimidazo[1,2-b]pyridazine 41 (6.53 mmol) was dissolved in chloroform (12 mL) and N-chlorosuccinimide (6.53 mmol) added under N2. After stirring for 16 h, the mixture was partitioned between saturated sodium hydrogensulfate solution (25 mL) and chloroform (12 mL). The organic layer was removed, washed with water (2×), dried and concentrated to provide 3,6-dichloroimidazo[1,2-b]pyridazine 5 (1.05 g, 85%) as an orange solid; 1H NMR (500 MHz, CDCl3) δ 7.92 (d, J=9.5 Hz, 1H), 7.74 (s, 1H), 7.12 (d, J=9.5 Hz, 1H). 3,6-Dichloroimidazo[1,2-b]pyridazine 5 (150 mg, 0.8 mmol) and the desired amine (1 mL) were heated in a sealed tube for 16 hr at 120° C. Upon cooling the reaction mixture was concentrated and purified by column chromatography (12 g ISCO column eluting with methylene chloride and a methanol/ammonia mixture (10:1); gradient 100% methylene chloride to 80% methylene chloride over 30 min at 25 mL/min) to provide the desired product 6.
Quantity
6.53 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6.53 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 2
3,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 3
3,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 4
3,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 5
3,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 6
3,6-Dichloroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.